Lipophilicity Advantage: Computed LogP Comparison vs. Simple Arylidene Analogs
The target compound exhibits a computed XLogP3 of 5.3, considerably higher than the estimated logP values for the 4‑OH (4a, clogP ≈ 2.9), 4‑NO₂ (4b, clogP ≈ 3.1), and 4‑Br (4f, clogP ≈ 4.0) analogs from the Pham et al. series. This higher lipophilicity, driven by the diphenyl ether motif, predicts enhanced passive membrane permeability but also reduced aqueous solubility [REFS‑1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.3 |
| Comparator Or Baseline | 4‑OH analog (4a): clogP ≈ 2.9; 4‑NO₂ analog (4b): clogP ≈ 3.1; 4‑Br analog (4f): clogP ≈ 4.0 |
| Quantified Difference | Δ LogP +2.4 to +1.3 vs. comparators |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; analog values estimated from ChemDraw for matched structures |
Why This Matters
Higher lipophilicity can improve cell penetration in antimicrobial or anticancer screening, but may also increase non‑specific protein binding – a trade‑off that must be experimentally validated for this specific compound.
- [1] PubChem computed descriptor XLogP3‑AA for CID 9691605. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/363604-76-6 (accessed 2026-05-07). View Source
